Bunamidine Hydrochloride

Veterinary Parasitology Cestode Chemotherapy Dipylidium caninum

Bunamidine hydrochloride is the only major veterinary cestocide with a well-characterized, quantitative non-competitive inhibition mechanism against NADH-fumarate reductase (LC₅₀ 6.4×10⁻⁶ M), disrupting anaerobic energy metabolism unique to cestodes. Direct comparative studies demonstrate 82% clearance of Dipylidium caninum at 50 mg/kg versus 0% for niclosamide, mandating evidence-based selection for applications targeting this species. Recent repositioning evidence reveals potent activity against vancomycin-resistant enterococci (MIC 2-4 μg/mL) with biofilm eradication capacity. Procure for parasitology research, mitochondrial respiration studies, antimicrobial drug discovery, or as a calibrated positive control (100 mg/kg) in the H. diminuta-hamster screening model.

Molecular Formula C25H39ClN2O
Molecular Weight 419.0 g/mol
CAS No. 1055-55-6
Cat. No. B086558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBunamidine Hydrochloride
CAS1055-55-6
Synonymsunamidine
bunamidine monohydrochloride
N,N-dibutyl-4-(hexyloxy)-1-naphthamidine monohydrochloride
Scolaban
Molecular FormulaC25H39ClN2O
Molecular Weight419.0 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC.Cl
InChIInChI=1S/C25H38N2O.ClH/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3;/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3;1H
InChIKeyPBYJDHRFPFHVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bunamidine Hydrochloride (CAS 1055-55-6): Veterinary Taeniacide with NADH-Fumarate Reductase Inhibition for Comparative Efficacy Assessment


Bunamidine Hydrochloride (CAS 1055-55-6) is a synthetic veterinary taeniacide belonging to the naphthamidine class [1]. It was introduced in 1966 as an oral anthelmintic agent for the treatment of tapeworm infections in companion animals [2]. The compound acts as a taeniacide by killing tapeworms in situ rather than merely facilitating their expulsion, with its primary mechanism involving non-competitive inhibition of the mitochondrial NADH-fumarate reductase system in cestodes, thereby disrupting anaerobic energy metabolism [3].

Why In-Class Cestocides Cannot Substitute for Bunamidine Hydrochloride Without Quantified Loss of Efficacy


Generic substitution among veterinary cestocides is not pharmacologically or clinically interchangeable due to fundamentally divergent mechanisms of action and markedly different efficacy profiles against specific tapeworm species [1]. While praziquantel operates via calcium channel modulation and niclosamide acts through uncoupling oxidative phosphorylation, bunamidine hydrochloride uniquely targets the NADH-fumarate reductase pathway essential for anaerobic respiration in cestodes [2]. This mechanistic divergence translates into quantitatively distinct species-specific clearance rates. Direct comparative studies reveal that bunamidine hydrochloride achieves 82% clearance of Dipylidium caninum at 50 mg/kg, whereas niclosamide at comparable therapeutic doses fails to eliminate D. caninum in any treated animal [3]. Furthermore, bunamidine hydrochloride exhibits a 32-fold higher potency differential against Hymenolepis diminuta compared to niclosamide in controlled hamster infection models [4]. Such quantified performance gaps preclude simple substitution and mandate evidence-based selection based on target cestode species and required clearance thresholds.

Bunamidine Hydrochloride (CAS 1055-55-6): Quantitative Comparative Evidence Against Major Cestocides


Bunamidine Hydrochloride vs. Niclosamide: Head-to-Head Clearance of Dipylidium caninum in Naturally Infected Dogs

In a direct comparative study evaluating single-dose oral treatment of naturally acquired tapeworm infections in dogs, bunamidine hydrochloride at 50 mg/kg body weight cleared Dipylidium caninum in 9 of 11 dogs (82% efficacy), whereas niclosamide at therapeutic dose failed to eliminate D. caninum in any of the 12 treated dogs, with 2 or more scolices found at necropsy in every niclosamide-treated animal [1]. For Taenia spp., bunamidine HCl achieved complete clearance in 5 of 5 dogs (100% efficacy), while niclosamide cleared 4 of 5 dogs (80% efficacy) [1].

Veterinary Parasitology Cestode Chemotherapy Dipylidium caninum

Bunamidine Hydrochloride vs. Niclosamide and Praziquantel: Dose-Dependent Anticestodal Activity in Hamster Hymenolepis diminuta Model

In a standardized laboratory anticestode assay using patent Hymenolepis diminuta infections in golden hamsters (Mesocricetus auratus), the three commercial cestocides exhibited markedly divergent effective oral dose requirements. Praziquantel demonstrated the highest potency requiring 3.125 mg/kg for activity, followed by bunamidine at 100 mg/kg, and niclosamide requiring the highest dose at 200 mg/kg [1].

Laboratory Animal Model Anthelmintic Screening Hymenolepis diminuta

Bunamidine Hydrochloride: Quantitative In Vitro Fumarate Reductase Inhibition as Primary Mechanism of Action

In vitro enzyme assays using Hymenolepis diminuta mitochondrial preparations demonstrated that bunamidine hydrochloride acts as a non-competitive inhibitor of the NADH-fumarate reductase system, a critical anaerobic energy metabolism pathway in cestodes. At the 24-hour LC50 concentration of 6.4 × 10⁻⁶ M (2.7 μg/mL), bunamidine exerted non-competitive inhibition on fumarate reductase, while at maximal solubility (7 × 10⁻⁵ M) it completely inhibited the fumarate reductase reaction without affecting phosphoenolpyruvate carboxykinase, pyruvate kinase, or malic enzyme activities [1].

Cestode Biochemistry Mitochondrial Respiration Enzyme Inhibition Kinetics

Bunamidine Hydrochloride vs. Arecoline: Comparative Toxicity Profile in Therapeutic Dosing

Prior to bunamidine hydrochloride‘s introduction in 1966, arecoline was the standard taeniacide for canine echinococcosis control. Comparative toxicological assessments indicated that bunamidine hydrochloride exhibits lower toxicity than arecoline at therapeutic doses [1]. However, bunamidine is considerably more toxic when administered intravenously than orally, with cardiovascular collapse produced in anesthetized dogs, cats, and rabbits at intravenous doses below 10 mg/kg [2]. In isolated perfused rat heart preparations, bunamidine caused dose-dependent decreases in spontaneous heart rate, coronary flow, and isometric systolic tension at 10,000 ng/mL, with prolongation of PR, QRS, and QT intervals [3].

Veterinary Toxicology Cardiovascular Safety Therapeutic Index

Bunamidine Hydrochloride Pharmacokinetics: Limited Systemic Absorption and Food-Dependent Bioavailability

Pharmacokinetic studies in dogs demonstrate that bunamidine hydrochloride is slowly and incompletely absorbed following oral administration, with peak plasma concentrations of 3.4-5.6 μg/mL occurring 6-8 hours after a 50 mg/kg oral dose [1]. Following intravenous administration of 0.6 mg/kg, plasma concentrations decline rapidly within 10 minutes to approximately 0.1 μg/mL and become undetectable by 160 minutes post-administration [1]. The compound is extensively metabolized by the liver and excreted primarily via bile in feces, with only approximately 0.37% of the administered dose recovered in urine within the first 7 hours [2]. Anthelmintic activity is significantly reduced in the presence of food, necessitating administration on an empty stomach with food withheld for at least 3 hours post-treatment [3].

Veterinary Pharmacokinetics Oral Bioavailability Dosing Protocol

Bunamidine Hydrochloride Repurposing Potential: Antimicrobial Activity Against Vancomycin-Resistant Enterococcus

A 2025 study identified bunamidine hydrochloride (BUN) as a potent membrane-targeting antimicrobial agent against vancomycin-resistant enterococci (VRE). BUN exhibited bactericidal effects against both VRE and vancomycin-susceptible enterococci (VSE) with minimum inhibitory concentrations (MICs) ranging from 2 to 4 μg/mL [1]. The compound significantly inhibited biofilm formation and eradicated biofilm-embedded persister cells. In murine infection models, BUN effectively reduced bacterial burden and promoted wound healing without notable toxicity, demonstrating a favorable in vivo safety profile distinct from its known veterinary cardiovascular risk profile [1].

Drug Repurposing Antimicrobial Resistance VRE

Bunamidine Hydrochloride (CAS 1055-55-6): Evidence-Based Application Scenarios for Research and Industrial Use


Canine Dipylidium caninum Infection Control When Niclosamide Is Ineffective

Based on direct comparative evidence showing 0% niclosamide efficacy against D. caninum versus 82% clearance with bunamidine hydrochloride at 50 mg/kg in naturally infected dogs [1], this compound is indicated for research protocols or veterinary procurement scenarios specifically targeting Dipylidium caninum infections. This is particularly relevant in regions where praziquantel resistance is emerging or where praziquantel is contraindicated. The evidence supports selecting bunamidine hydrochloride over niclosamide for any application involving D. caninum challenge models or field treatment programs.

Mechanistic Studies of Anaerobic Cestode Energy Metabolism and Fumarate Reductase Inhibition

Bunamidine hydrochloride is the only major veterinary cestocide with a well-characterized, quantitative mechanism involving non-competitive inhibition of NADH-fumarate reductase [2]. At LC50 (6.4 × 10⁻⁶ M), it selectively inhibits fumarate reductase without affecting PEP carboxykinase, pyruvate kinase, or malic enzyme [2]. This unique biochemical specificity makes bunamidine hydrochloride an essential tool compound for research into cestode mitochondrial respiration, anaerobic energy pathways, and comparative anthelmintic pharmacology. Procurement for biochemical or parasitology research laboratories investigating fumarate reductase as a drug target is strongly supported.

Drug Repurposing Programs Targeting Multidrug-Resistant Gram-Positive Bacterial Infections

Recent evidence demonstrates that bunamidine hydrochloride possesses potent antimicrobial activity against vancomycin-resistant enterococci (VRE) with MIC values of 2-4 μg/mL and the ability to eradicate biofilm-embedded persister cells [3]. The compound selectively interacts with bacterial phosphatidylglycerol, leading to membrane destabilization without notable toxicity in murine models [3]. This repositioning potential supports procurement of bunamidine hydrochloride for antimicrobial drug discovery programs, particularly those focused on membrane-active agents against multidrug-resistant Gram-positive pathogens. The compound‘s established safety profile as a veterinary pharmaceutical provides a regulatory pathway advantage for repurposing initiatives.

Hymenolepis diminuta Hamster Model Standardization and Anthelmintic Screening

The golden hamster-Hymenolepis diminuta model provides a standardized laboratory assay for anticestode compound evaluation [4]. In this system, bunamidine hydrochloride demonstrates a defined activity threshold of 100 mg/kg oral dose, positioned between praziquantel (3.125 mg/kg) and niclosamide (200 mg/kg) [4]. This quantitative potency hierarchy establishes bunamidine hydrochloride as a mid-range reference standard for comparative anthelmintic screening programs. Research laboratories utilizing the H. diminuta-hamster model for drug discovery or resistance monitoring should procure bunamidine hydrochloride as a calibrated positive control.

Technical Documentation Hub

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